4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a thiophene ring fused to a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced tetrahydroisoquinoline derivatives, and various substituted analogs with modified pharmacological properties .
Scientific Research Applications
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes, such as kinases or proteases, by binding to their active sites and blocking substrate access . Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)aniline: A compound with a similar thiophene ring but different core structure.
2-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline: A positional isomer with the thiophene ring attached at a different position.
Thiophene-based drugs: Compounds like suprofen and articaine that contain thiophene rings and exhibit various pharmacological activities.
Uniqueness
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which confer distinct pharmacological properties and reactivity patterns. Its combination of a thiophene ring with a tetrahydroisoquinoline core allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C13H13NS |
---|---|
Molecular Weight |
215.32 g/mol |
IUPAC Name |
4-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H13NS/c1-2-5-11-10(4-1)8-14-9-12(11)13-6-3-7-15-13/h1-7,12,14H,8-9H2 |
InChI Key |
OHQUZZREXAMHET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CS3 |
Origin of Product |
United States |
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